molecular formula C9H13N3O2 B596389 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide CAS No. 181284-16-2

5,6-Diethyl-3-hydroxypyrazine-2-carboxamide

Cat. No.: B596389
CAS No.: 181284-16-2
M. Wt: 195.222
InChI Key: UGBXVGJTOKRBGZ-UHFFFAOYSA-N
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Description

5,6-Diethyl-3-hydroxypyrazine-2-carboxamide is a chemical compound with the molecular formula C9H13N3O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its pyrazine ring structure, which is substituted with ethyl groups at positions 5 and 6, a hydroxyl group at position 3, and a carboxamide group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 2-aminopyrazine.

    Chlorination: The pyrazine ring undergoes regioselective chlorination.

    Bromination: Bromination of the chlorinated intermediate.

    Cyanation: Palladium-catalyzed cyanation to introduce the nitrile group.

    Diazotization/Chlorination: Sandmeyer diazotization followed by chlorination.

    Nucleophilic Fluorination: Introduction of the fluorine atom.

    Nitrile Hydration: Conversion of the nitrile group to the corresponding amide.

    Hydroxyl Substitution: Introduction of the hydroxyl group to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Key steps include the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-Diethyl-3-hydroxypyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,6-Diethyl-3-hydroxypyrazine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in biological processes.

    Pathways Involved: It may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diethyl-3-hydroxypyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,6-diethyl-2-oxo-1H-pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-5-6(4-2)12-9(14)7(11-5)8(10)13/h3-4H2,1-2H3,(H2,10,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBXVGJTOKRBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=O)N1)C(=O)N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855986
Record name 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181284-16-2
Record name 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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